molecular formula C12H13NO B179645 2,3,4,9-tetrahydro-1H-carbazol-3-ol CAS No. 14384-34-0

2,3,4,9-tetrahydro-1H-carbazol-3-ol

Cat. No.: B179645
CAS No.: 14384-34-0
M. Wt: 187.24 g/mol
InChI Key: COPGJLUCUMWXTH-UHFFFAOYSA-N
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Description

2,3,4,9-Tetrahydro-1H-carbazol-3-ol is a chemical compound with the molecular formula C12H13NO It is a derivative of carbazole, a tricyclic aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,9-tetrahydro-1H-carbazol-3-ol typically involves the reduction of carbazole derivatives. One common method is the reduction of 3-nitrocarbazole using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure. The resulting product is then subjected to further reduction to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,3,4,9-Tetrahydro-1H-carbazol-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include various carbazole derivatives, such as 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-dione and 2,3,4,9-tetrahydro-1H-carbazol-1-one .

Scientific Research Applications

2,3,4,9-Tetrahydro-1H-carbazol-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,4,9-tetrahydro-1H-carbazol-3-ol involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death . The exact molecular targets and pathways involved depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the hydroxyl group at the 3-position, which imparts distinct chemical and biological properties. This functional group allows for further chemical modifications, making it a versatile intermediate in the synthesis of various derivatives .

Properties

IUPAC Name

2,3,4,9-tetrahydro-1H-carbazol-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c14-8-5-6-12-10(7-8)9-3-1-2-4-11(9)13-12/h1-4,8,13-14H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPGJLUCUMWXTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1O)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20468749
Record name 2,3,4,9-tetrahydro-1H-carbazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14384-34-0
Record name 2,3,4,9-Tetrahydro-1H-carbazol-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14384-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,9-tetrahydro-1H-carbazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,9-tetrahydro-1H-carbazol-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.106.865
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2,3,4,9-tetrahydro-1H-carbazol-3-ol a valuable compound in organic synthesis?

A1: this compound is a chiral molecule, meaning it exists in two forms that are mirror images of each other (enantiomers). [] The research demonstrates that this compound can be synthesized in an enantiopure form (meaning only one enantiomer is present) using biocatalytic methods. [] This is significant because the biological activity of chiral molecules can differ greatly between enantiomers. Obtaining the desired enantiomer is often crucial for drug development.

Q2: How does the chemoenzymatic synthesis of this compound compare to traditional methods?

A2: The research highlights the advantages of using enzymes like lipases (CAL-B) and oxidoreductases (ADH-A) for the synthesis of this compound. [] These biocatalysts enable reactions under mild conditions, often with high enantioselectivity, leading to a more sustainable and efficient synthesis compared to traditional chemical methods that may require harsh reagents or generate unwanted byproducts. []

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